molecular formula C14H12N2O6 B15224685 4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid CAS No. 604003-21-6

4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B15224685
CAS No.: 604003-21-6
M. Wt: 304.25 g/mol
InChI Key: ITFBDQZFXQASTD-UHFFFAOYSA-N
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Description

4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with methoxycarbonyl groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This intermediate is then subjected to esterification to introduce the methoxycarbonyl groups. The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which 4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl groups and the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity .

Properties

CAS No.

604003-21-6

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

4-[3,5-bis(methoxycarbonyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C14H12N2O6/c1-21-13(19)10-7-11(14(20)22-2)16(15-10)9-5-3-8(4-6-9)12(17)18/h3-7H,1-2H3,(H,17,18)

InChI Key

ITFBDQZFXQASTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C(=O)OC

Origin of Product

United States

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